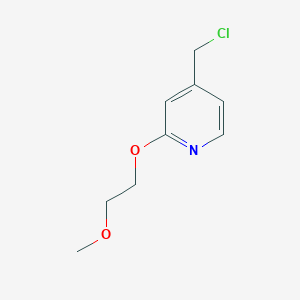

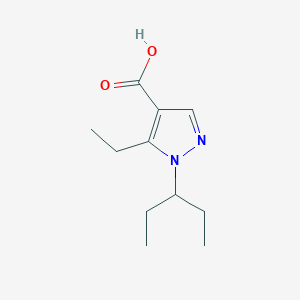

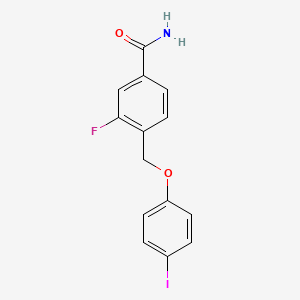

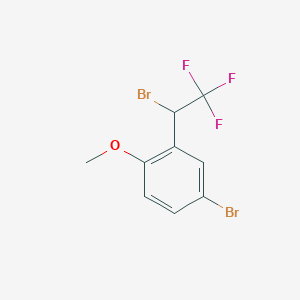

5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid

Descripción general

Descripción

5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, otherwise known as 5-E-PPCA, is a compound belonging to the family of pyrazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. 5-E-PPCA has been used in various scientific research applications due to its unique properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Diversity

The synthesis and structural diversity of related pyrazole derivatives showcase their potential in the development of novel compounds with varied applications. For instance, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions, leading to the synthesis of condensed pyrazoles with potential pharmaceutical applications (Arbačiauskienė et al., 2011). Similarly, the assembly of Zn(II) and Cd(II) ions with new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands resulted in chiral and achiral coordination polymers, highlighting the versatility of pyrazole derivatives in materials science (Cheng et al., 2017).

Inhibition Studies and Anticancer Profile

Pyrazole derivatives have been explored for their inhibitory effects on enzymes such as alkaline phosphatases (APs), nucleotide pyrophosphatases/phosphodiesterases (NPPs), and nucleoside triphosphate diphosphohydrolase, with potential anticancer profiles. The synthesis of aryl pyrazole derivatives using 1,3-dicarbonyl motifs has shown significant inhibitory effects on the growth of cell lines from different tissues, including breast, bone marrow, and cervix, indicating their potential in cancer therapy (Channar et al., 2018).

Novel Synthesis Approaches

Efficient synthesis approaches for pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups have been developed, indicating the potential of pyrazole derivatives in the synthesis of N-fused heterocycles (Ghaedi et al., 2015). Additionally, the structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid have provided insights into the properties of biologically important pyrazole derivatives, further contributing to the understanding of their applications (Viveka et al., 2016).

Propiedades

IUPAC Name |

5-ethyl-1-pentan-3-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-4-8(5-2)13-10(6-3)9(7-12-13)11(14)15/h7-8H,4-6H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFZSHSSGGFBDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C(CC)CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[2-(Dimethylamino)ethoxy]pyridin-4-yl}methanamine](/img/structure/B1526489.png)